molecular formula C24H22FN5O B2904693 (3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone CAS No. 2034297-32-8

(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone

Cat. No. B2904693
CAS RN: 2034297-32-8
M. Wt: 415.472
InChI Key: PYHPLTABCOQCPX-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with multiple functional groups, including a fluorophenyl group, two pyrazolyl groups, and a dihydroisoquinolinyl group. These functional groups suggest that the compound may have interesting chemical properties and potential applications in various fields such as medicinal chemistry or materials science .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The fluorophenyl and pyrazolyl groups would likely contribute to the compound’s polarity, while the dihydroisoquinolinyl group would add steric bulk .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, we can infer some potential reactivity based on the functional groups present. For example, the pyrazole ring might undergo reactions at the nitrogen atoms, such as alkylation or acylation. The fluorine atom on the phenyl ring might be displaced in a nucleophilic aromatic substitution reaction .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthetic Routes and Crystal Structure : Studies on related compounds, such as 3-Amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone, highlight synthetic pathways involving condensation reactions and structural elucidation through X-ray diffraction, indicating methods that might be applicable for synthesizing and analyzing the target compound (Tang & Fu, 2018).

  • Regioselective Synthesis : Research on pyrazole derivatives, including a regioselective procedure for synthesizing 1H-pyrazol-5-yl (2-hydroxyphenyl)methanone derivatives via 1,3-dipolar cycloaddition, might offer insights into methodologies for crafting specific functional groups on similar frameworks (Alizadeh, Moafi, & Zhu, 2015).

Biological Activities and Applications

  • Antitumor Activity : Compounds with structural similarities have been investigated for their antitumor activities. For instance, derivatives have shown inhibition on the proliferation of cancer cell lines such as A549, BGC-823, and HepG-2, suggesting potential therapeutic applications of related compounds in oncology (Tang & Fu, 2018).

  • Antimicrobial and Antimycobacterial Activities : Novel pyrazole derivatives have been evaluated for antimicrobial and antimycobacterial activities, indicating that structurally related compounds could possess significant bioactivities against various microbial strains, which could be relevant for developing new antimicrobial agents (Ali & Yar, 2007).

Photophysical and Electrochemical Studies

  • Photophysical Properties : Research on rhenium(I)-based double stranded dinuclear monohelicates, involving pyrazolyl N donors, has explored photophysical properties, suggesting that compounds containing pyrazole rings and similar structural motifs could be of interest in materials science, particularly in light-absorbing and emitting applications (Phukon, Shankar, & Sathiyendiran, 2022).

Mechanism of Action

Target of Action

The primary target of this compound is succinate dehydrogenase (SDH) . SDH, also known as complex II, is a key enzyme in the citric acid cycle and the electron transport chain, playing a crucial role in cellular respiration and energy production.

Mode of Action

This compound acts as an inhibitor of succinate dehydrogenase . It binds to the active site of the enzyme, preventing the conversion of succinate to fumarate in the citric acid cycle. This disruption in the cycle inhibits the production of ATP, the primary energy currency of the cell, leading to cell death .

Biochemical Pathways

The inhibition of succinate dehydrogenase affects two major biochemical pathways: the citric acid cycle and the electron transport chain. The blockage of the citric acid cycle prevents the production of NADH and FADH2, which are essential for the electron transport chain. This leads to a decrease in ATP production, causing energy deprivation and cell death .

Pharmacokinetics

Like other sdh inhibitors, it is likely to be absorbed in the gastrointestinal tract after oral administration, distributed throughout the body, metabolized in the liver, and excreted in the urine and feces .

Result of Action

The result of the compound’s action is the inhibition of cellular respiration, leading to energy deprivation and cell death. This makes it effective against cells that rely heavily on aerobic respiration, such as cancer cells and certain pathogens .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, pH levels can affect the compound’s solubility and therefore its bioavailability. Temperature can influence the rate of metabolic reactions involving the compound. The presence of other substances, such as food or other drugs, can also affect the absorption and metabolism of the compound .

properties

IUPAC Name

[5-(4-fluorophenyl)-2-methylpyrazol-3-yl]-[4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinolin-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22FN5O/c1-28-13-18(12-26-28)21-15-30(14-17-5-3-4-6-20(17)21)24(31)23-11-22(27-29(23)2)16-7-9-19(25)10-8-16/h3-13,21H,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYHPLTABCOQCPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CN(CC3=CC=CC=C23)C(=O)C4=CC(=NN4C)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone

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